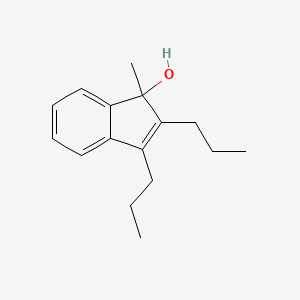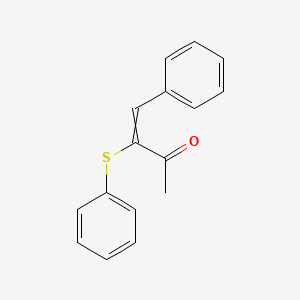
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one is an organic compound with a unique structure that includes both phenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one can be achieved through several methods. One common approach involves the three-component coupling of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For example, triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, piperidine, and tetrabutylammonium hydroxide have been used as bases, while ZnCl2, silica nanoparticles, KF–Al2O3, and TBAF have been employed as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with various molecular targets. For example, it can act as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s reactivity with nucleophiles and electrophiles also plays a significant role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: This compound is structurally similar but lacks the phenylsulfanyl group.
Benzophenone: Another related compound with different functional groups.
Properties
CAS No. |
206278-52-6 |
|---|---|
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-phenyl-3-phenylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C16H14OS/c1-13(17)16(12-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
JYHPSUADILZASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


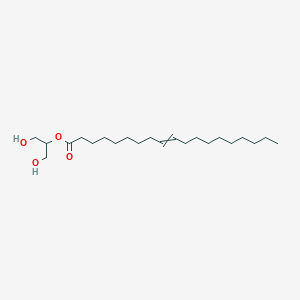
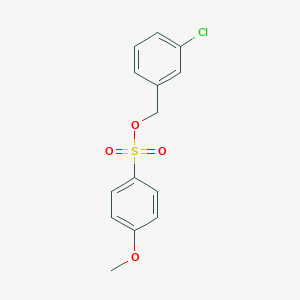

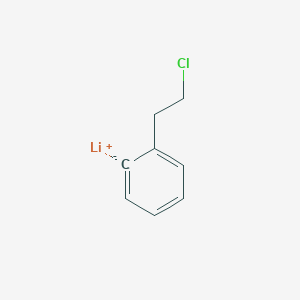
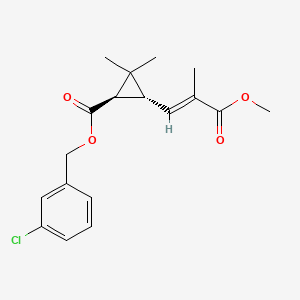

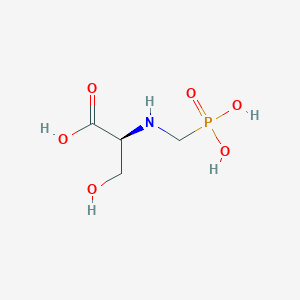
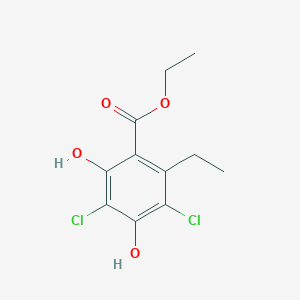

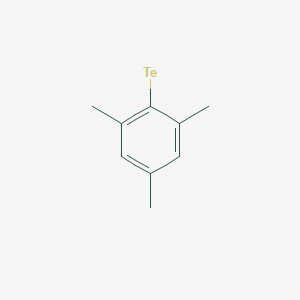


![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
